- Synthesis of (R) and (S)-4-methyl-1-nonanol, Hubei Daxue Xuebao, 2001, 23(3), 247-250
Cas no 94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)
94668-55-0 structure
Product Name:2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
Numero CAS:94668-55-0
MF:C14H21NO3S
MW:283.386442899704
CID:798713
PubChem ID:24878063
Update Time:2024-10-25
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
- (N-CROTONYL)-(2R)-BORNANE-10,2-SULTAM
- (R)-(−)-(2-BUTENOYL)-2,10-CAMPHORSULTAM
- (1S)-N-(E)-Crotonyl-1,10-camphorsultam
- (1S)-N-crotyl-2,10-camphorsultam
- (1S,2R)-N-[(E)-Crotonyl]bornane-10,2-sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam
- N-((E)-2-butenoyl)bornane-10,2-sultam
- N-crotonoyl sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aS-[1(E),3aα,6α,7aβ]]- (ZCI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aS,6R,7aR)- (9CI)
- BKPQKSSKLBTRJO-MNKRUUAMSA-N
- DTXSID10448959
- E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
- 94668-55-0
- (E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
- (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
- (E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- (1S,5R,7R)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam, 97%
-
- MDL: MFCD00269664
- Inchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
- Chiave InChI: BKPQKSSKLBTRJO-MNKRUUAMSA-N
- Sorrisi: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@@H]3C2)C
Proprietà calcolate
- Massa esatta: 283.12400
- Massa monoisotopica: 283.12421471g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 558
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.3
- Superficie polare topologica: 62.8Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.27
- Punto di fusione: 180-184 °C (lit.)
- Punto di ebollizione: 397.2°Cat760mmHg
- Punto di infiammabilità: 194°C
- Indice di rifrazione: 1.576
- PSA: 62.83000
- LogP: 2.94810
- Attività ottica: [α]24/D −100°, c = 1 in ethanol
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171292-500mg |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- |
94668-55-0 | 97% | 500mg |
¥216.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-500mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 500mg |
¥799.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-100mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 100mg |
¥198.00 | 2022-08-31 | |
| Chemenu | CM530586-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$*** | 2023-05-29 | |
| Ambeed | A571430-250mg |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 250mg |
$10.0 | 2025-02-20 | |
| Ambeed | A571430-1g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 1g |
$30.0 | 2025-02-20 | |
| Ambeed | A571430-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$119.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1239012-5g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 5g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-250mg |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 250mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-1g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 1g |
$75 | 2024-06-06 |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine , trans-Crotonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: trans-Crotonic acid , Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
Riferimento
- New synthesis method for (S)- and (R)-methyl 3-methyloctanoate, Huaxue Shiji, 2001, 23(4), 195-196
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: Toluene ; 1 h, reflux
Riferimento
- Preparation of intermediate used in the preparation process of medfly sex attractant, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: Benzene ; 1 h, reflux
Riferimento
- An improved synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, a potent attractant for the Mediterranean fruit fly, Tetrahedron, 2003, 59(29), 5475-5480
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Dichloromethane
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Syntheses of isotopically labelled L-α-amino acids with an asymmetric center at C-3, Perkin 1, 2000, (20), 3406-3416
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C; 0 °C → rt; 3 d, rt
Riferimento
- Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis, Journal of Organic Chemistry, 2018, 83(22), 14091-14101
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
Riferimento
- Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant, Youji Huaxue, 2001, 21(4), 285-288
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Riferimento
- Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam, Journal of Organic Chemistry, 1995, 60(7), 2271-3
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ; 2 min, 0 °C; 0 °C → rt; 45 min, rt; rt → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- A Total Synthesis of Salinosporamide A, Chemistry - A European Journal, 2018, 24(26), 6747-6754
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
Riferimento
- Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm, Chemical Research in Chinese Universities, 2001, 17(1), 51-55
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
Riferimento
- Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams, Helvetica Chimica Acta, 1987, 70(7), 1666-75
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
Riferimento
- Stereoselectivity and generality of the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam, Journal of the Chemical Society, 1994, (4), 461-70
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials
- 1-Butanone, 3-hydroxy-1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-
- (5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
- butenoic acid
- 2-Butenoic acid,1,1'-anhydride, (2E,2'E)-
- E-Crotonoyl Chloride
- 10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5decane-3,3-dione
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso